5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry. This compound features a complex structure that includes a furan ring, a pyrimidine ring, and an amine group, making it a versatile molecule for potential therapeutic applications. Its unique chemical structure suggests possible interactions with biological targets, which could lead to significant pharmacological effects.
5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide can be classified as an aminopyrimidine derivative. Compounds of this class are often explored for their biological activities, particularly as inhibitors of protein kinases and other enzymes involved in cellular signaling pathways .
The synthesis of 5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide is , with a molecular weight of approximately 423.32 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C20H21BrN5O3 |
Molecular Weight | 423.32 g/mol |
IUPAC Name | 5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide |
InChI Key | BKPXKFBYRRGHQP-UHFFFAOYSA-N |
5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide can participate in several types of chemical reactions:
These reactions require specific conditions such as temperature control and the presence of catalysts to ensure successful transformations while minimizing side reactions.
The mechanism of action for 5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide primarily involves its interaction with specific molecular targets within biological systems:
Research indicates that similar compounds have shown promise in inhibiting specific kinases involved in cancer progression, suggesting that this compound may exhibit similar properties.
While specific physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on its structure:
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites on the pyrimidine and furan rings.
5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide has potential applications in:
The synthesis of 5-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)furan-2-carboxamide relies on a convergent multi-step strategy. A critical early stage involves electrophilic bromination at the C5 position of the furan-2-carboxlate intermediate using molecular bromine (Br₂) in acetic acid at 0–5°C. This regioselective reaction achieves >85% conversion but requires strict temperature control to suppress dibromination byproducts [1]. The resulting 5-bromofuran-2-carbonyl chloride is then coupled with p-phenylenediamine via Schotten-Baumann amidation in a biphasic water/dichloromethane system with sodium carbonate as base. This generates the key intermediate 5-bromo-N-(4-aminophenyl)furan-2-carboxamide in 78–82% isolated yield after crystallization from ethanol/water [3] [6].
Table 1: Bromination and Amidation Optimization
Step | Reagent/Conditions | Key Parameters | Yield/Purity |
---|---|---|---|
Furan Bromination | Br₂/AcOH, 0-5°C, 2h | Temperature control, stoichiometry (1.05 eq) | 85-88% (HPLC) |
Acid Chloride Formation | SOCl₂, reflux, 3h | Solvent-free, SO₂ scrubbing | 95% (crude) |
Amidation | Aq. Na₂CO₃/CH₂Cl₂, 25°C, 1h | Phase-transfer catalyst (Aliquat 336) | 82% (99% HPLC purity) |
The pyrimidine core is constructed via a microwave-accelerated cyclocondensation. A mixture of (Z)-3-(dimethylamino)-1-(pyrrolidin-1-yl)prop-2-en-1-one and guanidine carbonate undergoes ring closure under microwave irradiation (250 W, 150°C, 20 min) in n-butanol. This method reduces reaction time from 12 hours (conventional heating) to 25 minutes while enhancing regioselectivity for the 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine isomer. The reaction employs Hünig’s base (DIPEA) to scavenge HCl, yielding the pyrimidine intermediate in 91% purity (UPLC) with <2% of the undesired 4-unsubstituted regioisomer [7]. Subsequent chlorination using POCl₃ at 80°C provides 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, which is purified via silica gel chromatography (hexane:EtOAc 7:3) [3].
The final Buchwald-Hartwig amination couples 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine with 5-bromo-N-(4-aminophenyl)furan-2-carboxamide. Screening identified Pd₂(dba)₃/XPhos as the optimal catalytic system (3 mol% Pd) in toluene/1,4-dioxane (4:1) at 100°C. Adding cesium carbonate (2.2 eq) as base suppresses N-arylation byproducts. Replacing toluene with ethylene glycol as co-solvent increases solubility of the aryl amine component, driving the reaction to >95% conversion in 8 hours. This solvent mixture elevates yields from 68% (toluene alone) to 92% while reducing Pd leaching to <5 ppm in the isolated product [5] [3]. Post-reaction, the catalyst is recovered via triphenylphosphine oxide-assisted precipitation [5].
Three principal impurities are characterized:
Purification employs sequential crystallization: First from dimethyl sulfoxide (DMSO)/water to remove polar impurities, followed by toluene/heptane recrystallization to eliminate non-polar dimers. Final purity reaches >99.5% (HPLC) with residual solvents <300 ppm (ICH limits). Polymorph stability is confirmed via powder X-ray diffraction (PXRD), revealing a stable Form I crystal structure [5] [6].
Table 2: Key Impurities and Control Methods
Impurity | Origin | Control Strategy | Final Level (%) |
---|---|---|---|
N-(4-aminophenyl)furan-2-carboxamide | Incomplete amination | Reaction stoichiometry (1.1 eq pyrimidine-chloro) | <0.10 |
Des-bromo product | Pd-mediated dehalogenation | XPhos ligand, inert atmosphere | <0.05 |
Furan ester hydrolysis product | Ester hydrolysis in aqueous medium | Non-aqueous workup (EtOAc/brine) | <0.15 |
Chloropyrimidine dimer | Hydrolysis/condensation | Anhydrous conditions, molecular sieves | <0.20 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1